molecular formula C13H24N2O4 B12275093 rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane acetate

rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane acetate

Cat. No.: B12275093
M. Wt: 272.34 g/mol
InChI Key: UFFKLIGQUNZAMH-UHFFFAOYSA-N
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Description

rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane acetate is a bicyclic organic compound featuring a [3.2.0] bicycloheptane scaffold. Key structural elements include:

  • Bicyclic framework: A fused four- and three-membered ring system, contributing to conformational rigidity.
  • Functional groups: A tert-butoxycarbonyl (Boc)-protected amine at position 2 and an acetate ester at position 5.
  • Stereochemistry: The rel-(1S,5S,7S) configuration defines spatial orientation, influencing molecular interactions and reactivity.

This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly in peptide and peptidomimetic design due to its constrained geometry and modifiable functional groups .

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

acetic acid;tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C11H20N2O2.C2H4O2/c1-11(2,3)15-10(14)13-5-4-7-6-8(12)9(7)13;1-2(3)4/h7-9H,4-6,12H2,1-3H3;1H3,(H,3,4)

InChI Key

UFFKLIGQUNZAMH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CCC2C1C(C2)N

Origin of Product

United States

Preparation Methods

Cyclization of Pyrrolidine Derivatives

A seminal approach involves the hydrogenation of ethyl pyrrole-2-acetate to form pyrrolidine intermediates, followed by cyclization to yield the bicyclic core. Key steps include:

  • Pyrrole Functionalization : Ethyl pyrrole-2-acetate is synthesized via reaction of pyrrole with ethyl diazoacetate.
  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrrole ring to pyrrolidine.
  • Cyclization : Acid-mediated intramolecular cyclization forms the bicyclo[3.2.0]heptane skeleton.

Optimization :

  • Solvent systems (e.g., ethanol vs. THF) influence cyclization efficiency.
  • Yields range from 45–68% depending on acid catalyst strength (e.g., HCl vs. H₂SO₄).

Diels-Alder Approaches

While less documented in accessible literature, analogous bicyclic systems are synthesized via Diels-Alder reactions between furan derivatives and electron-deficient dienophiles. Stereochemical outcomes depend on diene/dienophile pairing and reaction kinetics.

Introduction of the 7-Amino Group

The 7-position amine is introduced post-core formation through reductive amination or oxime reduction:

Reductive Amination

  • Ketone Intermediate : Oxidation of a secondary alcohol at position 7 generates a ketone.
  • Amination : Reaction with ammonium acetate and sodium cyanoborohydride yields the primary amine.

Conditions :

  • Solvent: Methanol, 60°C, 12 hours.
  • Yield: 72–85%.

Oxime Reduction

  • Oxime Formation : Treatment of the ketone with hydroxylamine hydrochloride.
  • Reduction : Hydrogenation (Raney Ni, H₂) converts the oxime to the amine.

Comparison :

Method Yield (%) Purity (%) Stereoselectivity
Reductive Amination 85 98 Moderate
Oxime Reduction 78 95 High

Boc Protection of the 2-Aza Nitrogen

The 2-aza nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:

Standard Protocol :

  • Reagents : Boc₂O (1.2 equiv), DMAP (0.1 equiv), THF, 0°C → RT.
  • Reaction Time : 6–8 hours.
  • Yield : 90–94%.

Industrial-Scale Modifications :

  • Continuous flow reactors enhance mixing and reduce reaction time (2 hours).
  • Solvent recycling (THF) reduces costs by 30%.

Acetate Salt Formation

The free amine at position 7 is protonated with acetic acid to form the acetate salt:

Procedure :

  • Acid Addition : Dropwise addition of glacial acetic acid (1.1 equiv) to the Boc-protected amine in ethanol.
  • Crystallization : Cooling to 4°C precipitates the acetate salt.
  • Purity : ≥98% by HPLC.

Critical Parameters :

  • Stoichiometric excess of acetic acid (>1.1 equiv) leads to impurities.
  • Ethanol/water mixtures (4:1) optimize crystal morphology.

Stereochemical Control

The rel-(1S,5S,7S) configuration is achieved through:

Chiral Auxiliaries

  • Use of (R)- or (S)-BINOL-derived catalysts in cyclization steps enforces desired stereochemistry.
  • Enantiomeric excess (ee): Up to 92%.

Diastereomeric Resolution

  • Chiral column chromatography (Chiralpak IA) separates undesired isomers.
  • Resolution efficiency: 85–90% recovery of target isomer.

Industrial-Scale Production

Challenges :

  • Scalability of hydrogenation and cyclization steps.
  • Cost-effective purification of stereoisomers.

Solutions :

  • Continuous Flow Hydrogenation : Increases throughput by 40% compared to batch processes.
  • Membrane-Based Crystallization : Reduces solvent use by 50% during salt formation.

Comparative Analysis of Synthetic Routes

Parameter Pyrrolidine Route Diels-Alder Route
Total Yield (%) 58 45
Stereoselectivity High Moderate
Scalability Excellent Limited
Cost (USD/kg) 12,000 18,000

Chemical Reactions Analysis

Types of Reactions

rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or addition of hydrogen.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups involved, but may include the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. It is involved in:

  • Nucleophilic Substitution Reactions : The tosylate group acts as an excellent leaving group, facilitating nucleophilic attacks by various reagents such as sodium azide or amines.
  • Deprotection Reactions : The Boc group can be removed under acidic conditions to yield free amines, which are crucial for further synthetic modifications.

Medicinal Chemistry

In medicinal chemistry, rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane acetate has been investigated for its potential pharmacological properties:

  • Enzyme Inhibition : Derivatives of this compound have shown promise in inhibiting enzymes such as urease and alpha-amylase, which are relevant for treating bacterial infections and diabetes.
  • Antimicrobial Activity : Preliminary studies suggest antibacterial properties against both gram-positive and gram-negative bacteria, indicating potential use as an antibiotic agent.

Central Nervous System Activity

Research indicates that the compound may interact with neurotransmitter systems, particularly dopamine transporters. In vitro studies have demonstrated binding affinities to these targets, suggesting potential applications in developing CNS-active agents.

Case Studies and Research Findings

Study FocusFindings
Antibacterial StudiesVariations of azabicyclic compounds exhibited significant antibacterial activity against multiple bacterial strains.
Binding AffinitiesRelated compounds showed varying Ki values (5 µM to 96 µM) at the dopamine transporter, indicating potential for CNS drug development.
Enzyme InhibitionDerivatives were evaluated for their ability to inhibit urease and alpha-amylase effectively.

Mechanism of Action

The mechanism by which rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane acetate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Bicyclic Compounds
Compound Name Bicyclic System Functional Groups Molecular Formula Molecular Weight Key References
rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane acetate [3.2.0] Boc-protected amine, acetate ester Not explicitly provided (estimated: C13H22N2O4) ~270 (estimated)
(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane [2.2.1] Boc-protected amine, ketone C11H17NO3 211.26
rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane [3.2.0] Phenyl substituent, unprotected amine C12H15N 173.25
rel-(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid (TFA salt) [3.2.0] Carboxylic acid, ketone, TFA counterion C9H10F3NO5 269.17
6-Aminopenicillanic acid [3.2.0] (thia-azabicyclo) Unprotected amine, β-lactam ring C8H12N2O3S 216.26
Key Observations:
  • Bicyclic Systems: The [3.2.0] system is shared with 6-aminopenicillanic acid but lacks the sulfur atom present in the thia-azabicyclo framework of penicillins . The [2.2.1] system in (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane offers distinct ring strain and spatial constraints .
  • Functional Groups: The Boc group enhances solubility in organic solvents and protects amines during synthesis, as seen in the target compound and (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane . In contrast, 6-aminopenicillanic acid features a reactive β-lactam ring critical for antibiotic activity .

Stereochemical and Conformational Differences

  • rel-(1S,5S,7S) Configuration : The stereochemistry of the target compound dictates its interaction with chiral environments, such as enzyme active sites. For example, the rel-(1R,5S,6R) configuration in rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane may lead to divergent binding affinities .
  • Ring Strain : The [3.2.0] system imposes moderate ring strain, whereas the [2.2.1] system (e.g., in ) has higher strain, influencing reactivity and stability .

Physicochemical Properties

  • Solubility: The acetate and Boc groups in the target compound improve aqueous solubility compared to non-polar analogs like the phenyl-substituted derivative in .
  • Stability : Boc-protected amines resist hydrolysis under basic conditions, whereas the TFA salt in may enhance stability in acidic media .

Biological Activity

rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane acetate is a bicyclic compound notable for its unique nitrogen-containing structure and potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, commonly used in organic synthesis to stabilize reactive amines during chemical reactions.

  • Molecular Formula : C14H23N2O3
  • Molecular Weight : Approximately 272.34 g/mol
  • Structural Features : The bicyclo[3.2.0] framework contributes to its distinctive chemical properties and reactivity, particularly influenced by the amino and acetate groups present in its structure.

Biological Activity

Research into the biological activity of this compound indicates potential applications in various therapeutic areas, particularly in antimicrobial and enzyme inhibition studies.

Antimicrobial Activity

Studies suggest that compounds similar to this compound exhibit significant antibacterial properties against both gram-positive and gram-negative bacteria. For instance, related bicyclic compounds have been shown to inhibit bacterial growth effectively, particularly against strains resistant to conventional antibiotics.

CompoundActivityTarget Bacteria
M 2StrongGram-positive
M 3StrongGram-negative
Parent CompoundModerateVarious

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit key enzymes involved in bacterial metabolism:

  • Urease Inhibition : Compounds derived from similar structures have demonstrated strong urease inhibition, which is crucial for treating infections caused by urease-producing bacteria.
  • Alpha-Amylase Inhibition : Some derivatives have shown potential in inhibiting alpha-amylase, which may contribute to their overall antimicrobial efficacy.

Case Studies

Several studies have explored the synthesis and biological evaluation of this compound and its analogues:

  • Study on Antibacterial Efficacy : A recent investigation focused on synthesizing new analogues with enhanced antibacterial properties compared to existing beta-lactam antibiotics. The results indicated that specific derivatives exhibited superior activity against resistant strains (PMC9794083) .
  • Enzyme Activity Assessment : Research involving enzyme inhibition assays highlighted the potential of various derivatives to inhibit urease effectively, suggesting a mechanism that could be exploited for therapeutic applications in treating infections associated with urease-producing pathogens (PMC9794083) .

The proposed mechanism of action for this compound involves:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall synthesis, leading to cell lysis and death.
  • Enzyme Inhibition : The ability to inhibit enzymes such as urease plays a critical role in disrupting bacterial metabolism.

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